5-Iodo-A-85380

Description

5-Iodo-A-85380 (chemical formula: C₉H₁₁IN₂O·2HCl·xH₂O) is a β2-selective nicotinic acetylcholine receptor (nAChR) ligand developed for in vitro and in vivo studies of α4β2 nAChR subtypes . It exhibits high affinity (Kd = 10–12 pM in rat and human brain) for α4β2 nAChRs, comparable to epibatidine (Kd = 8 pM), but with significantly greater subtype selectivity . Its pharmacological profile includes low toxicity, rapid blood-brain barrier penetration, and a high specific-to-nonspecific binding ratio, making it a superior radioligand for imaging α4β2 nAChRs .

Propriétés

IUPAC Name |

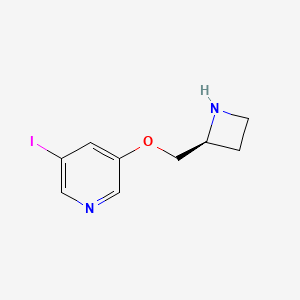

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8/h3-5,8,12H,1-2,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVRGRXOYDTUEY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175620 | |

| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213550-82-4 | |

| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213550824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2S)-2-AZETIDINYLMETHOXY)-5-IODO-PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POX639L40H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Trimethylstannyl Precursor Synthesis

The precursor, (S)-tert-butyl 2-(((5-(trimethylstannyl)pyridin-3-yl)oxy)methyl)azetidine-1-carboxylate, is synthesized via Stille coupling. Palladium catalysts mediate the exchange of iodine for a trimethylstannyl group.

Reaction Conditions

Radioiodination Procedure

Radiolabeling employs chloramine-T or peracetic acid (PAA) as oxidizing agents. Sodium iodide-¹²³/¹²⁵ is reacted with the stannyl precursor under acidic conditions.

Optimized Protocol

-

Reagents: ¹²³I-NaI (10 mCi), chloramine-T (1 mg), 0.1 M HCl.

-

Reaction Time: 30 minutes at 70°C.

-

Purification: Reverse-phase HPLC using a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid).

Challenges

-

Low Radiochemical Yield (5–10%): Attributed to steric hindrance from the azetidine ring and residual tin impurities.

-

Specific Activity: ~100 Ci/mmol, sufficient for in vivo imaging.

Analytical Characterization

Purity Assessment

HPLC and mass spectrometry ensure chemical and radiochemical purity.

Binding Affinity Validation

Competition assays against ³H-epibatidine confirm α4β2 selectivity.

Key Data

| Receptor Subtype | Kₐ (nM) | Selectivity vs. α4β2 |

|---|---|---|

| α4β2 | 0.06 | 1× |

| α3β4 | 60 | 1,000× |

| α7 | 3.6 | 60× |

| Muscle-type | 8.5 | 140× |

Source: Mukhin et al. (2000); Koren et al. (1998).

Scale-Up and Industrial Production

Process Optimization

Regulatory Considerations

Applications in Neuroimaging

5-¹²³I-A-85380’s pharmacokinetic profile—rapid blood-brain barrier penetration and slow dissociation (t₁/₂ = 2 hours)—makes it ideal for SPECT imaging. Clinical studies demonstrate >90% specific binding in human thalamus, correlating with α4β2 receptor density .

Analyse Des Réactions Chimiques

5-Iodo-A-85380 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under strong oxidizing conditions, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the iodinated compound to its deiodinated form.

Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Characterization

5-Iodo-A-85380 has been extensively studied for its pharmacological effects on nAChRs. It has been shown to induce hypothermia, suppress locomotion, and exhibit antinociceptive properties in various animal models. Specifically, it has been demonstrated to activate both high-sensitivity and low-sensitivity α4β2 nAChRs with different efficacies, acting as a full agonist on high-sensitivity receptors and a partial agonist on low-sensitivity receptors .

Key Findings:

- Hypothermia Induction: Dose-dependent effects observed in animal studies.

- Locomotion Suppression: Significant reduction in movement was noted post-administration.

- Antinociception: Effective in formalin pain models but not in hot plate or tail-flick tests, indicating selective analgesic properties .

Neuroimaging Applications

The compound is also utilized as a radioligand for imaging studies, particularly in single photon emission tomography (SPECT). Its high affinity for α4β2 nAChRs makes it suitable for investigating receptor distribution in various neurological conditions, including Alzheimer's disease and other dementias. The binding patterns observed with this compound correlate with the presence of nAChR deficits associated with neurodegenerative diseases .

Applications in Neuroimaging:

- Alzheimer's Disease Studies: Helps differentiate between types of dementia by mapping receptor distribution.

- Response to Treatments: Assists in monitoring the effectiveness of acetylcholinesterase inhibitors through receptor density changes .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects against glutamate-induced toxicity in neuronal cultures. This suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as stroke or neurodegenerative diseases .

Neuroprotective Insights:

- Mechanism of Action: The compound may prevent glutamate-induced cell death by modulating nAChR activity.

- Potential Clinical Implications: Could be explored as a treatment option for neurodegenerative disorders where excitotoxicity is a concern .

Behavioral Studies

Behavioral pharmacology studies have employed this compound to elucidate the role of nAChRs in various behavioral paradigms. The compound's ability to influence reward pathways and locomotor activity provides insights into its potential effects on addiction and mood disorders.

Behavioral Findings:

- Conditioned Place Preference: Demonstrated potential as a reward-modulating agent.

- Locomotor Sensitization: Investigated through repeated dosing protocols, showing variations based on receptor subtype engagement .

Summary Table of Applications

| Application Area | Specific Findings/Uses |

|---|---|

| Pharmacological Studies | Induces hypothermia, locomotion suppression, antinociception |

| Neuroimaging | Utilized in SPECT for mapping nAChR distribution in dementia |

| Neuroprotection | Prevents glutamate toxicity in neuronal cultures |

| Behavioral Pharmacology | Influences reward pathways and locomotor activity |

Mécanisme D'action

5-Iodo-A-85380 exerts its effects by selectively binding to and activating α4β2 and α6β2 nicotinic acetylcholine receptors . This binding increases the influx of extracellular calcium ions in neurons, leading to enhanced neuronal signaling and neuroprotection . The compound acts as a full agonist on high-sensitivity α4(2)β2(3) receptors and a partial agonist on low-sensitivity α4(3)β2(2) receptors and α6-containing subtypes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Epibatidine

- Affinity and Selectivity: Parameter 5-Iodo-A-85380 Epibatidine Kd (α4β2 nAChRs) 10–12 pM 8 pM Selectivity (vs. α3β4) 1/1000 Broad binding Selectivity (vs. α7) 1/60 High affinity Selectivity (vs. muscle-type) 1/190 High affinity Epibatidine binds promiscuously to multiple nAChR subtypes (α3β4, α7, muscle-type), contributing to its high toxicity . In contrast, this compound shows negligible binding to non-α4β2 subtypes, as demonstrated by its absence of binding in β2-subunit-mutant mice .

Functional Properties :

this compound exhibits a slow dissociation rate (t₁/₂ ≈ 2 hours) and reversibility, whereas epibatidine forms long-lasting complexes, complicating in vivo use .

Cytisine

- Binding and Conductance :

Cytisine, a partial agonist, has lower α4β2 selectivity than this compound . In HEK293 cells expressing α4β2 nAChRs, cytisine elicits a higher single-channel conductance (24 pS) compared to this compound (17 pS), suggesting differences in receptor activation mechanisms .

Nicotine and Acetylcholine

- Receptor Activation :

Nicotine and acetylcholine exhibit higher maximal open probabilities (Popen > 0.8) than this compound in α4β2-expressing HEK293 cells . However, this compound’s single-channel conductance (17 pS) matches nicotine (17 pS) and acetylcholine (18 pS), indicating similar ion permeability .

α-Conotoxin MII

- Subtype Cross-Reactivity: While this compound is primarily α4β2-selective, it partially binds α6β2* nAChRs in rodent and primate striatum, displacing ~10–30% of α-conotoxin MII binding sites . This contrasts with α-conotoxin MII, which selectively targets α6β2* and α3β2* subtypes .

Choline (α7-Selective Agonist)

- Neurotransmitter Release Modulation: In rat hippocampus, this compound (α4β2-selective) and choline (α7-selective) both stimulate GABA release, but this compound’s effects are more resistant to β-amyloid (Aβ)-mediated inhibition at high concentrations (100 nM) .

Key Research Findings

β-Amyloid Interactions :

High Aβ concentrations (100 nM) inhibit this compound-evoked GABA, glutamate, and aspartate release in rat hippocampus, while low Aβ (1 nM) selectively potentiates α7-mediated effects without influencing α4β2 pathways .

Imaging Superiority: this compound’s low nonspecific binding and rapid brain penetration enable high-resolution PET/SPECT imaging of α4β2 nAChRs in neurodegenerative disorders .

Species Variability :

In primate striatum, 30% of this compound binding sites overlap with α6β2* nAChRs, compared to 10% in rodents, suggesting species-dependent subtype expression .

Data Tables

Table 1. Comparative Binding Affinities

| Compound | α4β2 Kd (pM) | α3β4 Affinity (Relative to Epibatidine) | α7 Affinity (Relative to Epibatidine) |

|---|---|---|---|

| This compound | 10–12 | 1/1000 | 1/60 |

| Epibatidine | 8 | 1x | 1x |

Table 2. Functional Properties in HEK293 Cells

| Agonist | Single-Channel Conductance (pS) | Maximal Popen |

|---|---|---|

| This compound | 17 | Moderate |

| Cytisine | 24 | Low |

| Nicotine | 17 | >0.8 |

Activité Biologique

5-Iodo-A-85380 (5IA) is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6β2 subtypes. This compound has garnered attention for its pharmacological properties and potential therapeutic applications, particularly in the context of neurological disorders and pain modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily acts as an agonist at nAChRs, which are critical in mediating neurotransmission in the central nervous system (CNS). The compound exhibits differential efficacy across various receptor stoichiometries:

- High-Sensitivity α4(2)β2(3) nAChRs : 5IA acts as a full agonist , leading to significant activation.

- Low-Sensitivity α4(3)β2(2) nAChRs : It functions as a partial agonist , indicating a nuanced interaction with these receptors .

These interactions suggest that 5IA may influence neurotransmitter release and neuronal excitability, which are essential for various physiological and behavioral responses.

Pharmacological Effects

The pharmacological characterization of this compound reveals several key effects:

- Hypothermia : Dose-dependent induction observed in animal models.

- Locomotion Suppression : Significant reduction in locomotor activity was noted following administration.

- Conditioned Place Preference : Indicated potential for rewarding effects, relevant for addiction studies.

- Antinociception : Efficacy demonstrated primarily in formalin pain tests, suggesting pain-relieving properties .

Selectivity Profile

This compound exhibits remarkable selectivity for nAChR subtypes:

| Receptor Type | EC50 (nM) | Selectivity Ratio |

|---|---|---|

| α4β2 | ~35 | 5000-fold over α3β4 |

| α6β2 | 12.7 | 25000-fold over α7 |

| Muscle nAChR | - | 140000-fold |

This selectivity profile underscores its potential as a research tool and therapeutic agent with minimal off-target effects .

Behavioral Studies

Research involving various animal models has provided insights into the behavioral implications of this compound:

- Locomotor Activity Assessment :

- Nociception Testing :

Toxicological Studies

The safety profile of this compound was assessed through toxicity studies, which indicated minimal adverse effects at therapeutic doses. Parameters such as behavior, physiological responses, and radiation absorbed dose were evaluated in controlled environments .

Q & A

Q. What frameworks reconcile this compound’s in vitro potency with its limited in vivo therapeutic efficacy?

- Methodological Answer : Apply the FINER criteria to refine hypotheses: test alternative dosing regimens (e.g., sustained-release formulations) and evaluate tissue-specific bioavailability. Use PK-PD modeling to identify critical gaps (e.g., rapid metabolism) and design prodrug analogs with improved stability. Cross-reference clinical trial databases for analogous compounds to infer translational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.